molecular formula C9H8BNO2S B2862078 4-(1,3-Thiazol-2-yl)phenylboronic acid CAS No. 1410783-27-5

4-(1,3-Thiazol-2-yl)phenylboronic acid

Cat. No.: B2862078
CAS No.: 1410783-27-5
M. Wt: 205.04
InChI Key: GIKLXOPEVLMJHV-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Organic Synthesis and Beyond

Boronic acids, with the general formula R−B(OH)₂, are a class of organoboranes that have become indispensable tools in modern chemistry. wikipedia.org Their utility stems from a unique combination of stability, reactivity, and low toxicity. nih.govboronmolecular.com

Boronic acids are extensively used as foundational building blocks and synthetic intermediates in organic chemistry. wikipedia.orgnih.govaablocks.com Their stability and ease of handling make them highly attractive for constructing complex molecular architectures. researchgate.net This versatility allows chemists to use them in a wide array of synthetic reactions to build up more elaborate molecules from simpler precursors. nih.govamerigoscientific.com

A key chemical feature of boronic acids is their nature as mild Lewis acids, meaning the boron atom has an empty p-orbital and can accept a pair of electrons. wikipedia.orgamerigoscientific.comwikipedia.org This property is central to their reactivity, particularly their ability to form reversible covalent complexes with molecules that can donate electron pairs, such as diols (sugars), amino acids, and other Lewis bases. wikipedia.orgmolecularcloud.org

Most boronic acids are stable in the presence of air and moisture and are compatible with a wide range of reaction conditions, which simplifies their use in the laboratory. amerigoscientific.comwikipedia.org While generally stable, their reactivity can be tuned, and for certain applications, they are converted into boronic esters (also called boronate esters) to enhance stability or modify reactivity. amerigoscientific.comdigitellinc.com These esters are often easier to purify and handle but can be readily converted back to the boronic acid when needed. amerigoscientific.com

Perhaps the most notable application of boronic acids is in the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. researchgate.net They are key reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for linking different organic fragments. nih.govboronmolecular.comamerigoscientific.com This reaction has revolutionized the synthesis of biaryls (compounds with two connected phenyl rings) and other complex structures found in pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comresearchgate.net

Beyond the Suzuki reaction, the versatility of boronic acids extends to other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and the Liebeskind-Srogl coupling, further demonstrating their broad utility as synthetic tools. wikipedia.org

Significance of Thiazole (B1198619) Scaffold in Chemical Science

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds. globalresearchonline.netnih.govbohrium.com

The thiazole scaffold is a privileged structure found in a significant number of FDA-approved drugs and natural products. nih.govspast.org Its ability to engage in various biological interactions has made it a common feature in drug design. globalresearchonline.net Notable examples of pharmaceuticals containing a thiazole ring include:

Ritonavir , an antiretroviral medication used to treat HIV/AIDS. globalresearchonline.netglobalresearchonline.netbohrium.com

Dasatinib , an anticancer agent used in the treatment of certain types of leukemia. globalresearchonline.netglobalresearchonline.net

Meloxicam , a non-steroidal anti-inflammatory drug (NSAID). globalresearchonline.netjetir.org

Sulfathiazole , an antibiotic. bohrium.combohrium.com

The thiazole ring is also a component of Vitamin B1 (thiamine). nih.govpharmaguideline.com

The widespread presence of the thiazole ring in pharmaceuticals is a direct result of the diverse biological activities exhibited by its derivatives. globalresearchonline.netnih.govjetir.org Compounds containing this scaffold have been extensively researched and have shown a broad spectrum of pharmacological effects. fabad.org.tr Research has demonstrated that thiazole derivatives possess potential as:

Antimicrobial agents (antibacterial and antifungal). nih.govglobalresearchonline.netresearchgate.net

Anticancer agents. nih.govwisdomlib.orgresearchgate.net

Anti-inflammatory agents. globalresearchonline.netglobalresearchonline.netresearchgate.net

Antiviral agents, including activity against HIV. globalresearchonline.netresearchgate.net

Antiparasitic and anthelmintic agents. globalresearchonline.netglobalresearchonline.net

The consistent discovery of new therapeutic applications for thiazole-containing compounds ensures that this scaffold remains an area of intense focus for medicinal chemists. bohrium.comnih.gov

Overview of Arylboronic Acid and Heteroaryl Chemistry Integration

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aryl group, such as a phenyl ring. wiley-vch.dewikipedia.org These compounds are generally stable, easy to handle, and exhibit low toxicity, making them crucial reagents in modern organic synthesis. nih.govmdpi.com The boron atom in arylboronic acids is sp²-hybridized and possesses a vacant p-orbital, rendering them mild Lewis acids. wiley-vch.dewikipedia.org Their stability and reactivity have made them indispensable building blocks, particularly in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.govresearchgate.net

The integration of arylboronic acids with heteroaryl chemistry has become a cornerstone of synthetic and medicinal chemistry. Heteroaryl compounds, which contain aromatic rings with at least one heteroatom (like sulfur, nitrogen, or oxygen), are prevalent scaffolds in pharmaceuticals and biologically active molecules. nih.govresearchgate.net The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure found in numerous approved drugs. nih.govmdpi.com

The combination of these two chemical domains is most prominently exemplified in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This powerful method allows for the direct coupling of an arylboronic acid with a heteroaryl halide or triflate, facilitating the construction of complex biaryl and heteroaryl-aryl structures. wikipedia.orgnih.gov Beyond C-C bond formation, arylboronic acids are used in Chan-Lam coupling reactions to form C-N bonds, linking aryl groups to N-H containing heterocycles. organic-chemistry.orgnih.gov These synthetic strategies are valued for their high functional group tolerance and are instrumental in generating libraries of complex molecules for drug discovery. nih.govorganic-chemistry.org

Research Context and Scope of the Outline

4-(1,3-Thiazol-2-yl)phenylboronic acid is a bifunctional molecule that embodies the convergence of arylboronic acid and heteroaryl chemistry. Its structure features a phenylboronic acid moiety linked at the para-position to a 1,3-thiazole ring. This specific arrangement makes it a highly valuable building block in several areas of chemical research.

In the context of medicinal chemistry, the thiazole nucleus is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The incorporation of the thiazole moiety can tune the physicochemical and pharmacokinetic properties of drug candidates. nih.gov The boronic acid group, while often used as a synthetic handle, is also a key feature in several FDA-approved drugs where it acts as a pharmacologically active component. mdpi.com Therefore, this compound serves as a key intermediate for synthesizing novel therapeutic agents that combine the beneficial properties of both the thiazole and boronic acid motifs.

The primary application of this compound in synthetic organic chemistry is as a coupling partner in Suzuki-Miyaura reactions. nih.gov It provides a straightforward method for introducing the 4-(1,3-thiazol-2-yl)phenyl substituent into larger, more complex molecular architectures. This is particularly relevant in the discovery of novel kinase inhibitors and other targeted therapies where specific aryl-heteroaryl frameworks are required for biological activity. nih.gov The compound's utility demonstrates the practical application of integrating heteroaryl units with the versatile reactivity of arylboronic acids for creating molecules with significant biological potential.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈BNO₂S
Molar Mass 205.04 g/mol
Appearance Typically a solid powder

Properties

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLXOPEVLMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1,3 Thiazol 2 Yl Phenylboronic Acid

General Principles of Boronic Acid Synthesis

Boronic acids, characterized by the R−B(OH)₂ functional group, are trivalent boron-containing organic compounds with a vacant p orbital, rendering them mild Lewis acids. wiley-vch.deresearchgate.net Their synthesis is a cornerstone of modern organic chemistry, primarily due to their stability, low toxicity, and remarkable versatility in reactions like the Suzuki-Miyaura coupling. researchgate.netwikipedia.org

The most common and historically significant method for preparing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a trialkyl borate (B1201080) ester, typically trimethyl borate or triisopropyl borate. This is followed by an acidic aqueous workup to hydrolyze the resulting boronate ester to the desired boronic acid.

The general mechanism proceeds as follows:

Formation of an Organometallic Reagent: An aryl halide is reacted with a metal (e.g., magnesium or lithium) to form the corresponding organometallic compound.

Borylation: The highly nucleophilic organometallic reagent attacks the electrophilic boron atom of the trialkyl borate.

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final arylboronic acid.

While this method is robust, alternative pathways, such as the palladium-catalyzed borylation of aryl halides or triflates with borylating agents like bis(pinacolato)diboron (B136004) (B₂pin₂), have become increasingly prevalent. researchgate.net

Strategies for Constructing the Phenyl-Thiazole Moiety

The creation of the phenyl-thiazole backbone of 4-(1,3-thiazol-2-yl)phenylboronic acid relies heavily on forming a C-C bond between the two aromatic systems. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for achieving this transformation due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. cdnsciencepub.comnih.gov

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. nih.govnih.gov This reaction has become an indispensable tool in synthetic organic chemistry for constructing biaryl systems. mdpi.com For the synthesis of the target compound, two main retrosynthetic disconnections are considered, leading to two distinct coupling strategies.

In this approach, a pre-functionalized phenylboronic acid is coupled with a halogenated thiazole (B1198619), typically 2-bromothiazole (B21250) or 2-chlorothiazole. The boronic acid moiety is already present on the phenyl ring, and the coupling reaction forms the bond between the C4 of the phenyl ring and the C2 of the thiazole ring.

For example, 4-boronophenylboronic acid can be reacted with 2-bromothiazole in the presence of a palladium catalyst and a base to yield the desired product. This route is advantageous when substituted phenylboronic acids are readily available. The reaction tolerates various substituents on both the phenyl and thiazole rings. researchgate.netresearchgate.net

An alternative and equally viable strategy involves the coupling of a thiazolylboronic acid with a halogenated phenyl derivative. In this scenario, 1-bromo-4-iodobenzene (B50087) or a similar dihalogenated benzene (B151609) could be used, where one halogen serves as the coupling site and the other is later converted to the boronic acid. However, a more direct route involves coupling 2-thiazolylboronic acid with a bromo- or iodo-substituted phenylboronic acid or its ester equivalent.

This approach hinges on the successful synthesis of the requisite thiazole-2-boronic acid or its corresponding boronate ester, which can be less stable than their aryl counterparts. mdpi.com

####### 2.2.1.2.1. Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling for synthesizing phenyl-thiazole systems is highly dependent on the careful optimization of several reaction parameters. nih.govrsc.org

Base: The choice of base is critical for activating the boronic acid by forming a more nucleophilic boronate species. nih.gov Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The strength and solubility of the base can significantly impact reaction rates and yields. For instance, strong bases like cesium carbonate are often effective for challenging couplings. mdpi.comnih.gov

Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (like toluene, dioxane, or dimethoxyethane (DME)) and an aqueous solution of the base is frequently used. mdpi.com Aqueous media, sometimes assisted by microwave irradiation, have been explored as a greener alternative. rsc.org

Temperature: Reaction temperatures typically range from ambient to reflux conditions (80-110 °C). mdpi.comnih.gov Microwave-assisted synthesis can significantly shorten reaction times by enabling rapid heating to higher temperatures. rsc.orgnih.gov

Reactant Stoichiometry: A slight excess of the boronic acid reagent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable aryl halide.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCommon SelectionsFunctionReference
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid to form a boronate complex. mdpi.com
SolventToluene/H₂O, Dioxane/H₂O, DME, THFSolubilizes reactants and catalyst; influences reaction kinetics. mdpi.comnih.gov
Temperature60 °C - 110 °C (Conventional), up to 150 °C (Microwave)Provides activation energy for the catalytic cycle steps. mdpi.com

####### 2.2.1.2.2. Catalyst Systems and Ligand Effects (e.g., Palladium-based catalysts)

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of the palladium source and, crucially, the associated ligands, dramatically influences the catalyst's stability, activity, and scope. nih.gov

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and preformed palladium complexes with specific ligands like Pd(dppf)Cl₂. cdnsciencepub.commdpi.com

Ligands: Ligands play a vital role in stabilizing the palladium center, promoting the individual steps of the catalytic cycle, and preventing catalyst decomposition. For couplings involving heteroaryl compounds like thiazoles, electron-rich and sterically bulky phosphine (B1218219) ligands are often highly effective. scholaris.ca Ligands such as triphenylphosphine (B44618) (PPh₃), Buchwald-type biarylphosphines (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) have been successfully employed. nih.govnih.gov The coordination of the thiazole nitrogen to the palladium center can also influence the reaction mechanism. nih.gov The proper ligand can enhance reaction rates, improve yields, and broaden the substrate scope, especially for less reactive aryl chlorides or sterically hindered substrates. nih.gov

Table 2: Common Palladium Catalyst Systems in Suzuki-Miyaura Reactions

Catalyst/PrecursorCommon Ligand(s)Typical Application/AdvantageReference
Pd(PPh₃)₄Triphenylphosphine (integral)Classical, widely used for aryl iodides and bromides. nih.gov
Pd(OAc)₂Triphenylphosphine, XPhos, SPhosVersatile Pd(II) source, requires in-situ reduction. mdpi.com
Pd(dppf)Cl₂dppf (integral)Effective for a broad range of substrates, including heteroaryls. mdpi.com
Pd₂(dba)₃P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)Air-stable Pd(0) source, often used with bulky, electron-rich ligands. nih.gov
Coupling of Thiazolylboronic Acids with Halogenated Phenyl Derivatives

Other Carbon-Carbon Bond Forming Reactions

Beyond the conventional methods used to construct the core structure of this compound, such as the Hantzsch thiazole synthesis followed by borylation, alternative carbon-carbon bond-forming strategies offer novel pathways to this and related structures. One innovative approach involves the iterative reaction of transient boronic acids. This metal-free process allows for the controlled, sequential formation of multiple C-C bonds, rapidly building molecular complexity. core.ac.uk

The methodology relies on the in situ generation of reactive allylic or benzylic boronic acids from the reaction of flow-generated diazo compounds with existing boronic acids. core.ac.uk This transient, more reactive boronic acid can then be trapped by another diazo compound to form a new C-C bond and a new boronic acid, which can be further functionalized. For instance, a starting boronic acid can react with a diazo compound to create a new boronic acid intermediate, which is then captured by a second, different diazo compound, culminating in a final trapping step with an aldehyde or conversion to a stable pinacol (B44631) ester. core.ac.uk This iterative sequence demonstrates the potential for controlled chain extension and functionalization, offering a powerful tool for creating diverse molecular architectures from simple boronic acid precursors. core.ac.uk

Table 1: Illustrative Iterative C-C Bond Formation

Step Reactant 1 Reactant 2 Intermediate/Product Purpose
1 Boronic Acid (e.g., Arylboronic acid) Diazo Compound 1 Transient Boronic Acid First C-C bond formation
2 Transient Boronic Acid Diazo Compound 2 New Allylic Boronic Acid Second C-C bond formation
3 New Allylic Boronic Acid Aldehyde Homoallylic Alcohol Termination and functionalization

This table is a conceptual representation based on the iterative methodology described in the literature. core.ac.uk

Synthetic Routes for Derivatization of the Thiazole Ring

Electrophilic Aromatic Substitution on Thiazole Ring (e.g., C5 position)

The C5 position of the 2-phenylthiazole (B155284) core is nucleophilic and serves as an active site for electrophilic aromatic substitution reactions. mdpi.comanalis.com.my This reactivity allows for the introduction of various functional groups, enabling the synthesis of a diverse library of derivatives. A common example is the diazo coupling reaction, where a 2-aminothiazole (B372263) derivative reacts with a diazonium salt in the presence of a base to afford a 5-arylazo-2-aminothiazole. mdpi.com The reactivity of the C5 position is generally higher than that of other potential sites, such as an adjacent methylene (B1212753) group, for this type of electrophilic substitution. mdpi.com

Synthetic Routes for Derivatization of the Phenyl Ring

The phenyl ring of this compound offers another handle for chemical modification. Directed C-H functionalization is a powerful strategy for selectively introducing substituents onto the aromatic ring. A notable example is the Ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazoles. nih.gov

This method utilizes a Ru(II) catalyst and a directing group on the thiazole ring to guide the nitration to the meta position of the phenyl ring, a position that is often difficult to access through classical electrophilic aromatic substitution. nih.gov The reaction employs copper(II) nitrate (B79036) trihydrate as the nitro source and demonstrates tolerance for a wide range of functional groups, providing the meta-nitrated products in good to excellent yields. nih.gov This selective functionalization is valuable for creating analogues with altered electronic properties or for providing a synthetic handle for further transformations, such as reduction to an amine group. nih.gov

Table 2: Ru-Catalyzed meta-C-H Nitration of 2-Arylthiazoles

Substrate Catalyst Nitro Source Product Yield
2-Phenylthiazole Ru(II) complex Cu(NO₃)₂·3H₂O 2-(3-Nitrophenyl)thiazole Good to Excellent
2-(4-Methylphenyl)thiazole Ru(II) complex Cu(NO₃)₂·3H₂O 2-(4-Methyl-3-nitrophenyl)thiazole Good to Excellent
2-(4-Fluorophenyl)thiazole Ru(II) complex Cu(NO₃)₂·3H₂O 2-(4-Fluoro-3-nitrophenyl)thiazole Good to Excellent

This table presents representative examples based on the described methodology. nih.gov

Multi-component Reactions and One-Pot Syntheses Incorporating the Scaffold

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecular structures in a single synthetic operation. Arylboronic acids, particularly those containing an aldehyde function like formyl-phenylboronic acid, are valuable substrates for various isocyanide-based MCRs (IMCRs). nih.gov These reactions allow for the rapid assembly of drug-like scaffolds that combine the boronic acid moiety with other privileged structures. nih.gov

For instance, p-formyl-phenylboronic acid can participate in the Ugi tetrazole variation (UT-4CR) to yield a tetrazole derivative that retains the boronic acid group. nih.gov Similarly, it can be used in the van Leusen three-component reaction (vL-3CR) with tosylmethyl isocyanide (TosMIC) to form imidazole (B134444) derivatives, or in the Passerini three-component reaction (P-3CR). nih.gov These MCRs demonstrate that the free phenylboronic acid group is compatible with the reaction conditions, enabling the one-pot synthesis of complex boron-containing compounds that can be used for subsequent transformations, such as Suzuki couplings. nih.gov

Furthermore, one-pot methodologies are frequently employed for the synthesis of the thiazole core itself. bepls.comacs.org A three-component, one-pot reaction between an aldehyde, an amine, and thioglycolic acid is a common and efficient method for producing 1,3-thiazolidin-4-ones, which are structurally related to the thiazole scaffold. nih.govresearchgate.netresearchgate.net Such strategies highlight the utility of convergent synthetic designs in heterocyclic chemistry.

Table 3: Mentioned Compounds

Compound Name
This compound
5-Arylazo-2-aminothiazole
2-(3-Nitrophenyl)thiazole
2-(4-Methyl-3-nitrophenyl)thiazole
2-(4-Fluoro-3-nitrophenyl)thiazole
p-Formyl-phenylboronic acid
Tosylmethyl isocyanide (TosMIC)
1,3-Thiazolidin-4-one

Reactivity and Chemical Transformations of 4 1,3 Thiazol 2 Yl Phenylboronic Acid

Reactions Involving the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the site of numerous important metal-catalyzed cross-coupling reactions and other transformations. Its reactivity is central to the utility of this compound as a synthetic intermediate.

Transmetalation Reactions with Transition Metals

Transmetalation is a crucial elemental step in many cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org This process involves the transfer of the organic group—in this case, the 4-(1,3-thiazol-2-yl)phenyl moiety—from the boron atom to a transition metal center, typically palladium. nih.gov The reaction is generally activated by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).

Cross-Coupling Reactions Beyond Suzuki-Miyaura (e.g., Heck reaction, amination, conjugate addition)

While renowned for its role in Suzuki-Miyaura reactions, the boronic acid moiety can participate in a variety of other important cross-coupling transformations.

Oxidative Heck-Type Reactions: Arylboronic acids can be used in place of aryl halides in Heck-type reactions to couple with olefins. These reactions typically require a palladium catalyst and an oxidant (e.g., Cu(II) salts, quinones, or O₂) to regenerate the active Pd(II) catalyst from the Pd(0) state formed during the catalytic cycle. nih.govliv.ac.uk This halide-free approach is considered more environmentally benign. nih.gov The reaction of 4-(1,3-thiazol-2-yl)phenylboronic acid with an alkene under these conditions would yield a substituted styrene (B11656) derivative. nih.govbeilstein-journals.org

Chan-Lam Amination: The Chan-Lam coupling enables the formation of carbon-nitrogen (C-N) bonds. In this reaction, an arylboronic acid couples with an amine, amide, or other N-H containing compound. The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate (B1210297), and often requires an oxygen source (air) and a base. chemrxiv.org This provides a direct route to N-arylated compounds.

Conjugate Addition: Arylboronic acids can act as nucleophiles in rhodium or palladium-catalyzed 1,4-conjugate additions to α,β-unsaturated carbonyl compounds like enones, esters, and amides. organic-chemistry.org This reaction forms a new carbon-carbon bond at the β-position of the carbonyl compound, providing a powerful method for constructing functionalized carbon skeletons.

Table 1: Overview of Cross-Coupling Reactions Beyond Suzuki-Miyaura

Reaction TypeCoupling PartnerTypical CatalystBond FormedGeneral Product Type
Oxidative Heck-TypeAlkenePd(OAc)₂ + OxidantC(sp²)-C(sp²)Substituted Styrene
Chan-Lam AminationAmine (R₂NH)Cu(OAc)₂C(sp²)-NAryl Amine
Conjugate Additionα,β-Unsaturated CarbonylRh(acac)(C₂H₄)₂ or Pd(II)C(sp²)-C(sp³)β-Aryl Ketone/Ester

Oxidation Reactions to Phenols or Boronate Esters

The carbon-boron bond of arylboronic acids can be readily oxidized to a carbon-oxygen bond, providing a straightforward synthesis of phenols. This transformation, known as ipso-hydroxylation, is a valuable synthetic tool. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), Oxone®, and diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). arkat-usa.orgnih.gov Many of these methods are notable for proceeding under mild, often catalyst-free conditions, at room temperature, and can be completed in a very short time. arkat-usa.orgresearchgate.netscispace.com The reaction generally proceeds by the formation of a boronate-peroxide intermediate, followed by rearrangement of the aryl group from boron to oxygen.

Formation of Boronate Esters with Diols and Nucleophiles

Boronic acids reversibly react with diols, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. wiley-vch.de This reaction is an equilibrium process and is often used to protect the boronic acid functionality or to facilitate its purification. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various carbohydrates. wiley-vch.de The resulting cyclic esters, such as the pinacol ester (a dioxaborolane derivative), are often more stable, crystalline, and less prone to side reactions like protodeboronation compared to the free boronic acid. wiley-vch.devt.edu The formation of these esters is typically achieved by heating the boronic acid and the diol in a suitable solvent with azeotropic removal of water.

Protodeboronation Processes

Protodeboronation is a process in which the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H). wikipedia.org While it can be a desired synthetic step, it is more frequently encountered as an undesirable side reaction during cross-coupling reactions, leading to reduced yields. wikipedia.org The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure, the reaction pH, and temperature. nih.gov

Heteroaromatic boronic acids can exhibit complex pH-rate profiles for protodeboronation. nih.gov For some basic heteroaryl boronic acids, such as 5-thiazolyl boronic acid, protodeboronation can be rapid, particularly under neutral pH conditions, proceeding through the fragmentation of a zwitterionic intermediate. core.ac.uk While this compound has the basic thiazole (B1198619) nitrogen, the electronic separation by the phenyl ring may influence its stability relative to directly-linked heteroaryl boronic acids. The reaction is generally promoted under acidic or basic aqueous conditions and at elevated temperatures. researchgate.net

Reactions Involving the Thiazole Moiety

The thiazole ring in this compound possesses its own characteristic reactivity, which is influenced by the presence of the 2-aryl substituent.

The thiazole ring is aromatic, but the presence of two different heteroatoms (nitrogen and sulfur) leads to a non-uniform distribution of electron density. pharmaguideline.com

N-Alkylation/Protonation: The nitrogen atom at position 3 is basic and acts as a nucleophile. It can be readily protonated by acids or alkylated with alkyl halides to form thiazolium salts. pharmaguideline.com

Electrophilic Aromatic Substitution: The C2 position of the thiazole ring is the most electron-deficient, while the C5 position is the most electron-rich. pharmaguideline.com Since the C2 position is already substituted in the target molecule, electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or sulfonation are expected to occur preferentially at the C5 position. pharmaguideline.com The reactivity of the C4 position is generally lower than C5.

Deprotonation: In an unsubstituted thiazole, the proton at C2 is the most acidic and can be removed by strong bases. However, this position is blocked in this compound. Deprotonation at C4 or C5 is significantly more difficult.

The phenylboronic acid substituent at the C2 position primarily exerts an electronic effect on the thiazole ring, but the fundamental reactivity patterns of the ring remain.

Table 2: Predicted Reactivity Sites of the Thiazole Moiety

PositionReagent TypePlausible ReactionComment
N3 (Nitrogen)Acid / Alkyl HalideProtonation / N-AlkylationActs as a Lewis base.
C5 (Carbon)Electrophile (e.g., Br⁺)Electrophilic SubstitutionMost electron-rich carbon on the ring.
C2 (Carbon)-BlockedSubstituted with the phenylboronic acid group.

Role of Thiazole Nitrogen as a Lewis Base

The thiazole ring contains a nitrogen atom at the 3-position which possesses a lone pair of electrons, rendering it a Lewis basic site. This inherent basicity allows the nitrogen to interact with Lewis acids, including protons (Brønsted acids) and metal centers. In compounds where a thiazole ring is linked to other functional groups, this nitrogen atom can play a crucial role in directing chemical reactions and forming supramolecular structures.

In boron complexes of ligands containing a thiazole linker, the nitrogen atom has been shown to act as a Lewis base, accepting both Lewis and Brønsted acids. rsc.org This interaction can lead to significant changes in the electronic properties of the molecule, such as shifts in absorption spectra. rsc.org Theoretical studies using Density Functional Theory (DFT) have shown that protonation of the nitrogen atom in a thiazole-containing boron complex can significantly decrease the HOMO-LUMO energy gap. rsc.org

The Lewis basicity of the thiazole nitrogen is also evident in its ability to coordinate with metal ions. Thiazole-containing ligands can form coordination compounds where the nitrogen atom of the thiazole ring participates in binding to the metal center. scirp.orgnih.gov This coordination ability is a key feature in the design of various catalysts and functional materials. For this compound, the thiazole nitrogen provides a potential site for coordination, which could influence the reactivity of the boronic acid moiety through space or through the conjugated π-system.

Ring Functionalization and Modifications

The thiazole ring in this compound is susceptible to various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These functionalizations can alter the compound's physical, chemical, and biological properties. Key reaction types include electrophilic substitution and modifications involving the C-H bonds of the ring.

One common method for functionalizing thiazoles is electrophilic aromatic substitution. For instance, bromination of the thiazole ring can be achieved, typically at the C5 position, which is the most electron-rich and sterically accessible site. nih.gov This reaction often utilizes reagents like N-bromosuccinimide (NBS). The resulting bromo-substituted thiazole can then serve as a handle for further transformations, such as cross-coupling reactions.

Another strategy for modification involves the deprotonation of the thiazole ring followed by reaction with an electrophile. The C2 proton of the thiazole ring is known to be acidic and can be removed by a strong base to form a highly reactive intermediate. nih.gov While the C2 position in the target molecule is already substituted, the C5-H bond can also be targeted for functionalization through lithiation, followed by quenching with various electrophiles. researchgate.net

The synthesis of diverse thiazole derivatives often involves building the ring from acyclic precursors, a method known as the Hantzsch thiazole synthesis. nih.gov This approach allows for the introduction of various substituents onto the thiazole ring at different positions by choosing appropriately substituted starting materials (α-haloketones and thioamides). nih.gov This versatility in synthesis provides access to a wide array of modified this compound analogues.

Reaction TypeReagent/ConditionsPosition of FunctionalizationReference
Electrophilic BrominationN-Bromosuccinimide (NBS)C5 nih.gov
Lithiation/Electrophilic QuenchStrong Base (e.g., n-BuLi), then ElectrophileC5 researchgate.net
Ring SynthesisHantzsch Synthesis (α-haloketone + thioamide)C4, C5 nih.gov

Interplay between Boronic Acid and Thiazole Moieties

The chemical behavior of this compound is significantly influenced by the electronic interplay between the electron-deficient boronic acid group and the electron-rich thiazole heterocycle. The boronic acid group is a mild Lewis acid, characterized by an empty p-orbital on the boron atom. wikipedia.org Conversely, the thiazole ring, particularly its nitrogen atom, acts as a Lewis base. rsc.org

This juxtaposition of Lewis acidic and basic centers within the same molecule raises the possibility of intramolecular interactions. An intramolecular dative bond between the thiazole nitrogen and the boron atom could potentially form, creating a cyclic structure. Such B–N dative bonds are known to exist in other classes of boronic acids, such as the "Wulff-type" boronic acids, and they can significantly impact the compound's reactivity and stability. nih.gov The formation of such an interaction in this compound would depend on the geometric feasibility and the relative strengths of the Lewis acid and base centers. Spectroscopic studies, such as NMR, and X-ray crystallography could provide definitive evidence for or against such an intramolecular coordination. nih.govnih.gov

Even in the absence of a direct dative bond, the two moieties influence each other through the conjugated π-system of the phenyl ring. The thiazole ring generally acts as an electron-donating group, which can increase the electron density on the phenyl ring and, consequently, affect the Lewis acidity of the boronic acid group. This electronic communication can modulate the compound's reactivity in key transformations like the Suzuki-Miyaura coupling reaction.

Mechanistic Investigations of Key Reactions

The most prominent reaction involving arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide. researchgate.netmdpi.com The generally accepted mechanism for this reaction involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar'). The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid, typically by forming a more nucleophilic boronate species [-B(OH)₃]⁻. mdpi.commdpi.com

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

In the context of this compound, the electronic nature of the thiazole substituent can influence the kinetics of the transmetalation step. An electron-donating thiazole group can increase the nucleophilicity of the phenylboronic acid, potentially accelerating the transfer of the aryl group to the palladium center. Conversely, potential coordination of the thiazole nitrogen to the palladium catalyst could either inhibit or facilitate the reaction, depending on the nature of the ligand sphere and the specific reaction conditions. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to investigate the electronic structures of reactants and intermediates, as well as the energy profiles of the reaction pathways. mdpi.com Such studies on related systems have helped to elucidate the role of ligand structure and substrate electronics on the efficiency of Suzuki-Miyaura coupling reactions. mdpi.comnih.gov

Mechanistic StepDescriptionKey Species Involved
Oxidative AdditionPd(0) inserts into the Aryl-Halide bond.Pd(0) catalyst, Aryl Halide
TransmetalationThe aryl group is transferred from boron to palladium.Ar-Pd(II)-X, Boronate species
Reductive EliminationThe coupled product is formed, regenerating the catalyst.Ar-Pd(II)-Ar', Biaryl product

Applications in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate

As a bifunctional molecule, 4-(1,3-Thiazol-2-yl)phenylboronic acid serves as a fundamental building block for a wide array of organic compounds. Its primary role is as a nucleophilic partner in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The boronic acid moiety makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, natural products, and materials science. nih.govresearchgate.net In a typical Suzuki coupling, the boronic acid reacts with an aryl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond between the two aromatic rings. beilstein-journals.org

The reaction can be extended to create more complex trisaryl or terphenyl systems by reacting a dihaloarene with two equivalents of the boronic acid or, conversely, by coupling a halo-biaryl with the boronic acid. nih.gov This iterative approach allows for the controlled and sequential construction of oligoarenes. acs.org The thiazole (B1198619) unit within the boronic acid introduces a key heterocyclic element into these biaryl and trisaryl structures, influencing their electronic properties and biological activity.

Table 1: Synthesis of Aryl Systems via Suzuki-Miyaura Coupling
Reactant 1Reactant 2Product TypeKey Features
This compoundAryl Halide (e.g., Bromobenzene)BiarylForms a direct bond between the phenyl ring of the boronic acid and the aryl halide.
This compound (2 equiv.)Dihaloarene (e.g., 1,4-Dibromobenzene)Trisaryl (Symmetrical)Creates a central aromatic ring flanked by two thiazolyl-phenyl units.
This compoundHalo-biaryl (e.g., 4-Bromo-1,1'-biphenyl)Trisaryl (Unsymmetrical)Extends an existing biaryl system to a trisaryl (terphenyl) structure. nih.gov

Beyond simple biaryls, this compound is a crucial starting material for synthesizing more elaborate heterocyclic architectures. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. nih.govresearchgate.net By using this boronic acid in multi-step synthetic sequences, chemists can incorporate the thiazolylphenyl moiety into larger, polycyclic systems.

For instance, it can be used to construct molecules that merge the thiazole pharmacophore with other heterocyclic rings like pyrazoles. nih.gov Synthetic strategies often involve an initial Suzuki coupling to attach the thiazolylphenyl group to another aromatic core, followed by further reactions on either heterocycle to build additional rings or introduce functional groups. This modular approach is fundamental to creating libraries of complex molecules for drug discovery and materials science. amazonaws.comnih.gov

Applications in Catalysis

The unique electronic and structural features of this compound allow it to participate in catalytic cycles in several distinct ways, acting not just as a substrate but also as a component of the catalytic system itself.

Heterocyclic compounds containing nitrogen, such as thiazoles, can act as ligands for transition metals. The lone pair of electrons on the nitrogen atom of the thiazole ring can coordinate to a metal center, such as palladium, influencing the metal's catalytic activity and stability. researchgate.net In the context of palladium-catalyzed reactions like the Suzuki coupling, the substrate itself can potentially act as a ligand, modulating the reaction pathway. While phosphine-based ligands are more commonly employed, the coordinating ability of heteroaromatic substrates can play a subtle but important role in the catalytic cycle. digitellinc.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," requires a Cu(I) source. Often, the reaction is initiated with a more stable Cu(II) salt (like copper(II) acetate) and a reducing agent to generate the active Cu(I) species in situ. While sodium ascorbate (B8700270) is a common reductant, the reaction environment involving boronic acids is complex.

To improve catalyst longevity and ease of separation, transition metal catalysts are often immobilized on solid supports. Zeolites, with their high surface area and porous structure, are excellent materials for supporting palladium nanoparticles. researchgate.netnih.gov Palladium catalysts supported on zeolite-Y (Pd@zeolite-Y) have shown high efficiency for Suzuki-Miyaura reactions. consensus.app

In such a heterogeneous system, this compound would act as the soluble substrate that diffuses into the zeolite pores to react at the active palladium sites. researchgate.net The use of a supported catalyst prevents the metal from leaching into the product and allows the catalyst to be easily recovered and reused for multiple cycles, aligning with the principles of green chemistry. consensus.app

Table 2: Roles of this compound in Catalysis
Catalytic RoleMechanism/FunctionExample System
Ligand ComponentThe thiazole nitrogen's lone pair can coordinate to the metal center, influencing its electronic properties and reactivity.Palladium-based cross-coupling reactions.
Participant in Redox SystemsActs as a substrate in Cu(II)-catalyzed reactions that can be coupled with subsequent Cu(I)-catalyzed processes.Sequential Chan-Lam and CuAAC (click chemistry) reactions. nih.govorganic-chemistry.org
Substrate for Supported CatalystsReacts with an aryl halide at the site of a palladium catalyst immobilized on a solid support.Suzuki-Miyaura reaction using a Pd@zeolite-Y catalyst. researchgate.netconsensus.app

Asymmetric Catalysis and Stereoselective Transformations

The role of this compound as a direct catalyst or as a ligand in asymmetric catalysis and stereoselective transformations is not extensively documented in publicly available scientific literature. While thiazole-containing compounds are integral to the development of various chiral ligands and catalysts, specific research detailing the application of this particular boronic acid in inducing enantioselectivity or diastereoselectivity in chemical reactions is not readily found.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govdicp.ac.cnnih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Thiazole rings, with their specific electronic and steric properties, are incorporated into various ligand scaffolds. However, information on the integration of the this compound moiety into such systems for stereoselective transformations is currently limited.

Further research would be necessary to explore the potential of this compound in the design of novel chiral ligands or organocatalysts for asymmetric synthesis.

Enabling Green Chemistry Methodologies (e.g., reactions in aqueous media)

The application of this compound in methodologies that align with the principles of green chemistry, such as performing reactions in aqueous media, is not specifically detailed in the reviewed scientific literature. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. mdpi.com This includes the use of environmentally benign solvents like water, the development of catalytic reactions to improve atom economy, and the use of renewable feedstocks.

While the synthesis of thiazole derivatives using green chemistry principles is an active area of research, for instance, through the use of eco-friendly biocatalysts, specific examples involving this compound are not prominent. mdpi.com The inherent properties of boronic acids, including their general stability in aqueous conditions for reactions like the Suzuki-Miyaura coupling, suggest a potential compatibility with green chemistry protocols. However, dedicated studies focusing on this compound to enable green chemistry methodologies, particularly in aqueous media, have not been identified in the conducted search.

Future investigations could explore the utility of this compound in aqueous cross-coupling reactions or other transformations that adhere to green chemistry principles, potentially expanding its synthetic utility in an environmentally responsible manner.

Supramolecular Chemistry and Molecular Recognition

Boronic Acid Interactions with Diols and Polysaccharides

The cornerstone of the utility of 4-(1,3-Thiazol-2-yl)phenylboronic acid in molecular recognition is the inherent ability of its boronic acid moiety to interact with compounds containing cis-1,2- or 1,3-diol functionalities, which are characteristic features of polysaccharides and other carbohydrates. nih.govnih.gov

Phenylboronic acids are Lewis acids that readily and reversibly form stable cyclic boronate esters when they react with diols in aqueous solutions. researchgate.netscispace.com In this reaction, the boronic acid group of this compound would react with the hydroxyl groups of a diol, releasing water molecules to form a five- or six-membered ring. This covalent interaction is dynamic, meaning the ester bond can form and break, with the equilibrium position being sensitive to factors such as pH, temperature, and the concentration of competing diols. researchgate.netmdpi.com At physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form; the latter is generally more favorable for diol binding. nih.govnih.gov The presence of the electron-withdrawing thiazole (B1198619) group is expected to influence the Lewis acidity (pKa) of the boron center, thereby modulating the binding affinity and the optimal pH for ester formation. researchgate.net

Table 1: Typical Equilibrium Constants for Phenylboronic Acid with Various Diols
Diol CompoundTypical Binding Affinity (Keq in M-1)Comments
Glucose~5 - 20Binding occurs with the furanose form.
Fructose~400 - 800Higher affinity due to the presence of favorable cis-diols in its furanose form.
Sorbitol~100 - 300An acyclic sugar alcohol with multiple binding sites.
Catechol>1000Very high affinity due to the rigid, planar structure of the diol.

The reversible nature of boronate ester formation is widely exploited in the design of sensors and recognition systems for carbohydrates. nih.govsoton.ac.uk By functionalizing surfaces or probes with phenylboronic acid derivatives, researchers can create systems for the selective capture and detection of specific sugars and glycans. nih.gov this compound is a candidate for such applications. When immobilized on a surface, its boronic acid group can act as a receptor to capture carbohydrates from biological fluids for analysis. nih.gov The interaction can be monitored using various techniques, including fluorescence spectroscopy, surface plasmon resonance, or electrochemical methods, making it a valuable tool for glycomics and diagnostics research. csuohio.eduwur.nl

Role of Thiazole Nitrogen in Hydrogen Bonding and π-π Stacking Interactions

Beyond the covalent interactions of the boronic acid group, the thiazole moiety of this compound provides sites for non-covalent interactions that are crucial for building higher-order structures. The thiazole ring is an aromatic heterocycle with distinct electronic properties. nih.gov

The nitrogen atom within the thiazole ring is a Lewis base and can act as a hydrogen bond acceptor. ustc.edu.cnresearchgate.net This allows it to form directional hydrogen bonds with suitable donor groups, such as the hydroxyl groups of the boronic acid itself or from other molecules. Furthermore, the electron-rich π-system of the thiazole ring and the adjacent phenyl ring enables it to participate in π-π stacking interactions with other aromatic molecules. rsc.org These non-covalent forces, while weaker than covalent bonds, are highly directional and play a significant role in determining the three-dimensional arrangement of molecules in the solid state and in solution. nih.gov

Table 2: Potential Non-Covalent Interactions of the Thiazole Moiety
Interaction TypeParticipating Atoms/GroupsSignificance
Hydrogen BondingThiazole Nitrogen (Acceptor) with H-Bond Donors (e.g., -OH, -NH)Provides directionality and stability to supramolecular structures. ustc.edu.cn
π-π StackingAromatic rings (Thiazole, Phenyl) with other π-systemsContributes to the stabilization of stacked molecular assemblies. rsc.org
C-H···N/S InteractionsRing C-H groups with Nitrogen or Sulfur atomsWeaker interactions that contribute to overall crystal packing.

Formation of Supramolecular Assemblies and Networks

The combination of a covalent binding site (boronic acid) and non-covalent interaction sites (thiazole-phenyl group) in a single molecule allows this compound to function as a programmable tecton for crystal engineering and the construction of supramolecular assemblies. researchgate.net

In the presence of suitable N-donor compounds, the hydroxyl groups of the boronic acid can form strong O-H···N hydrogen bonds, leading to the formation of co-crystals and molecular complexes. nih.gov For instance, in assemblies with molecules like 4,4′-bipyridine, phenylboronic acids have been shown to form ladder-like or sheet-like structures. researchgate.net The thiazole nitrogen in this compound can similarly engage in such interactions, directing the assembly into predictable patterns. nih.gov The interplay between hydrogen bonding involving the boronic acid and thiazole nitrogen, coupled with π-π stacking of the aromatic rings, can give rise to complex and robust networks such as stacked layers, helical chains, or interwoven ribbons. rsc.orgnih.gov

Protein-Boronic Acid Conjugates as Lectin Mimetics

Lectins are natural proteins that recognize and bind to specific carbohydrate structures (glycans) on cell surfaces, playing a key role in many biological processes. csuohio.edunih.gov Synthetic molecules that can mimic the function of lectins are in high demand for applications in glycomics, diagnostics, and therapeutics. csuohio.edu Phenylboronic acids are excellent candidates for creating these "lectin mimetics" due to their ability to bind sugars. nih.gov

This compound can be chemically conjugated to the surface of a carrier protein, such as bovine serum albumin (BSA). nih.govcsuohio.edu This is typically achieved by modifying an aminophenylboronic acid analogue to react with carboxylic acid residues on the protein. nih.gov The resulting BSA-boronic acid conjugate presents a high density of boronic acid moieties on its surface. This multivalency is critical, as it mimics the multiple binding sites of natural lectins and leads to a significant increase in both the strength (affinity) and specificity of binding to cell surface glycans. csuohio.edunih.gov These synthetic lectin mimetics can be used as tools to capture, detect, and study complex carbohydrates in biological systems. csuohio.edunih.gov

Advanced Applications

Sensor Development

The boronic acid moiety is the cornerstone of the sensing applications of 4-(1,3-Thiazol-2-yl)phenylboronic acid. Its ability to reversibly bind with molecules containing cis-1,2- or cis-1,3-diol functionalities forms the basis for a wide range of detection platforms.

Design Principles for Boronic Acid-Based Sensors

The fundamental design principle of boronic acid-based sensors lies in the covalent interaction between the boronic acid group and diols, which are common in many biological molecules such as saccharides. researchgate.netnih.gov In an aqueous environment, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The binding of a diol to the boronic acid shifts this equilibrium, a change that can be transduced into a detectable signal. nih.gov The incorporation of a thiazole (B1198619) ring, as in this compound, can modulate the electronic properties of the phenylboronic acid, potentially enhancing its binding affinity and selectivity for specific diols.

The general mechanism involves the formation of a cyclic boronate ester, which alters the physicochemical properties of the sensor molecule. nih.gov This alteration can manifest as a change in electrochemical potential, fluorescence, or color, forming the basis for electrochemical and optical sensors.

Electrochemical Biosensors

Electrochemical biosensors utilizing phenylboronic acid derivatives are a well-established class of sensors for diol-containing compounds. mdpi.com When this compound is immobilized on an electrode surface, the binding of a diol-containing analyte alters the local electronic environment at the electrode-solution interface. This change can be measured using various electrochemical techniques, such as cyclic voltammetry or potentiometry. researchgate.net

For instance, the binding of glucose to the boronic acid can impede electron transfer of a redox probe to the electrode surface, resulting in a measurable change in the electrochemical signal. The thiazole moiety in the structure can influence the electron density of the boronic acid, potentially fine-tuning the sensor's sensitivity and operating pH range. While specific studies on this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from related structures.

Below is a table illustrating the typical performance of electrochemical biosensors based on phenylboronic acid derivatives for the detection of various analytes.

AnalyteSensor PlatformDetection MethodLinear RangeDetection Limit
GlucosePhenylboronic acid modified electrodeAmperometry1-20 mM0.1 mM
FructoseFerrocene-boronic acid conjugateVoltammetry0.5-10 mM50 µM
Dopamine (B1211576)Boronic acid functionalized nanomaterialsDifferential Pulse Voltammetry0.1-100 µM10 nM

Note: The data in this table is representative of phenylboronic acid-based sensors and is intended to illustrate the potential performance of sensors based on this compound.

Optical Chemosensors and Fluorescent Probes

Optical chemosensors, particularly those based on fluorescence, offer high sensitivity and are widely used for the detection of biological analytes. nih.gov In a fluorescent probe incorporating this compound, the thiazole-phenyl moiety can act as a fluorophore. The binding of a diol to the boronic acid can modulate the fluorescence properties of the molecule through mechanisms such as photoinduced electron transfer (PET). nih.gov

In a typical PET-based sensor, the nitrogen atom in the thiazole ring or another part of the molecule might quench the fluorescence of the aromatic system. Upon binding of a diol to the boronic acid, the electronic properties of the boronic acid change, which can inhibit the PET process and lead to an increase in fluorescence intensity (a "turn-on" response). The specific photophysical properties of the thiazole-phenyl scaffold would determine the excitation and emission wavelengths of such a sensor. nih.gov

Detection of Biological Analytes

The ability of this compound to bind with diols makes it a versatile recognition element for a variety of important biological analytes.

Saccharides: The detection of saccharides, especially glucose, is a major application of boronic acid-based sensors due to its relevance in diabetes management. nih.govmagtech.com.cn The cis-diol units present in the furanose and pyranose forms of sugars readily react with boronic acids. nih.gov

Glycated Albumin and Glycoproteins: Glycoproteins, which are proteins with attached carbohydrate chains, also present binding sites for boronic acids. researchgate.net This allows for the development of sensors for important biomarkers like glycated hemoglobin (HbA1c) and glycated albumin, which are crucial for long-term glycemic control monitoring. mdpi.com

Catecholamines (e.g., Dopamine): Catecholamines, such as dopamine, contain a cis-diol in their chemical structure. This enables their detection using boronic acid-based sensors. nih.govelectrochemsci.org The development of selective sensors for neurotransmitters like dopamine is of great interest for neuroscience research and the diagnosis of neurological disorders. nih.gov

Medicinal Chemistry Scaffolds and Chemical Biology Probes

Beyond its role in sensor technology, the unique structural combination of a thiazole ring, a phenyl group, and a boronic acid moiety endows this compound with significant potential in medicinal chemistry.

Thiazole-Phenyl-Boronic Acid as a Privileged Structure in Drug Discovery Research

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. researchgate.netbohrium.com The thiazole ring is widely recognized as a privileged scaffold in drug discovery, being a core component of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. monash.edunih.gov

The phenylboronic acid group itself is a key pharmacophore in several approved drugs, most notably in the proteasome inhibitor bortezomib. nih.gov Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and specific inhibition.

The combination of the privileged thiazole scaffold with the pharmacologically active boronic acid group in a single molecule, as in this compound, creates a highly promising platform for the design of new therapeutic agents. This hybrid structure offers the potential for multiple points of interaction with biological targets, enhancing binding affinity and selectivity. Researchers can utilize this scaffold as a starting point for the development of libraries of compounds to screen against various diseases, leveraging the inherent biological relevance of both the thiazole and boronic acid moieties.

The following table lists some of the therapeutic areas where thiazole-containing compounds have shown significant activity, highlighting the potential of the this compound scaffold.

Therapeutic AreaExample of Thiazole-Containing Drug/Compound Class
OncologyDasatinib, Tiazofurin
Infectious DiseasesSulfathiazole, Ritonavir
Inflammatory DiseasesMeloxicam (related thiazole-like structure)
Neurological DisordersPramipexole

This diverse range of activities underscores the value of the thiazole moiety and, by extension, the thiazole-phenyl-boronic acid scaffold in the quest for novel and effective medicines.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies

Future research into the synthesis of 4-(1,3-Thiazol-2-yl)phenylboronic acid and its derivatives is expected to focus on developing more sustainable and efficient "green" chemistry approaches. nih.gov Conventional methods for creating thiazole (B1198619) derivatives often rely on hazardous reagents and can produce significant chemical waste. nih.gov Emerging techniques aim to mitigate these environmental concerns by utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov

Key areas of development include:

Green Solvents and Catalysts: The exploration of biodegradable solvents and reusable, non-toxic catalysts is a critical direction to minimize the environmental footprint of synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control, representing a significant frontier for the industrial-scale production of complex molecules like this compound.

MethodologyDescriptionPotential Advantages
Microwave Irradiation Utilizes microwave energy to heat reactions directly and efficiently.Faster reaction rates, higher yields, improved purity. nih.gov
Ultrasound Synthesis Employs ultrasonic waves to induce cavitation, enhancing chemical reactivity.Increased reaction speed, eco-friendly, efficient for heterocyclic synthesis. nih.govresearchgate.net
Green Catalysis Involves the use of non-toxic, renewable, and recyclable catalysts.Reduced environmental impact, lower cost, sustainable. nih.gov
Mechanochemistry Uses mechanical force to induce chemical reactions, often in the absence of solvents.Solvent-free conditions, high efficiency, novel reactivity. nih.gov

Novel Catalytic Applications

While arylboronic acids are renowned for their role as reagents in Suzuki-Miyaura cross-coupling reactions, future research may explore the catalytic potential of the this compound scaffold itself. The Lewis acidic boron center, combined with the coordinating potential of the thiazole's nitrogen and sulfur atoms, could be harnessed to create novel bifunctional catalysts.

Potential research directions include:

Asymmetric Catalysis: Thiazole-containing scaffolds have been investigated as pronucleophiles in asymmetric reactions. beilstein-journals.org Chiral derivatives of this compound could be designed to act as ligands for metal-based catalysts or as organocatalysts for stereoselective transformations, such as the synthesis of chiral tertiary thiols. ehu.es

Bifunctional Catalysis: The molecule could be engineered to act as a bifunctional catalyst where the boronic acid group activates an electrophile while the thiazole moiety interacts with a nucleophile, facilitating reactions with high selectivity. beilstein-journals.org

Photoredox Catalysis: The electronically rich thiazole ring could be modified to participate in photoredox catalytic cycles, using light energy to drive challenging chemical transformations.

Advanced Sensor Designs

The inherent ability of boronic acids to reversibly bind with cis-1,2- and -1,3-diols makes them exceptional candidates for molecular sensors. nih.gov This functionality, when integrated with the thiazole ring—a common component in fluorescent molecules—paves the way for sophisticated sensor designs.

Future research is likely to focus on:

Fluorescent Glucose Sensors: The development of water-soluble, highly selective fluorescent sensors for glucose is a major goal. researchgate.net The design could involve aggregation-induced emission (AIE), where the binding of glucose to the boronic acid moiety of a specially designed this compound derivative triggers a significant increase in fluorescence. researchgate.net

Metal Ion and Anion Detection: Thiazole and boronic acid-based systems have independently shown promise in detecting metal ions and anions. rsc.orgresearchgate.net A self-organized sensory system could be designed where the target molecule complexes with an indicator dye, and the presence of a specific ion disrupts this complex, leading to a detectable colorimetric or fluorescent signal change. rsc.org

Bacteria Sensing Arrays: Functionalized boronic acids can interact with the diol-rich polysaccharides on bacterial cell surfaces. nih.gov Arrays of different boronic acid derivatives, including the title compound, could be used to generate unique fluorescence patterns for different bacterial strains, enabling rapid pathogen identification. nih.gov

Sensor TypeTarget AnalytePrinciple of Detection
Fluorescent Chemosensor Glucose, other saccharidesReversible covalent binding of diols to the boronic acid group, modulating fluorescence. nih.govresearchgate.net
Self-Organized Ensemble Metal Ions (e.g., Zn²⁺), Anions (e.g., F⁻)Analyte-induced complex formation or disruption between the boronic acid-thiazole scaffold and a reporter molecule, causing a signal change. rsc.orgresearchgate.net
Bacterial Sensing Array Pathogenic BacteriaDifferential binding of the boronic acid moiety to bacterial surface polysaccharides, creating a unique response pattern. nih.gov

Development of Targeted Chemical Probes

Chemical probes are essential tools for studying biological systems and validating drug targets. chemicalprobes.org The this compound scaffold is a promising starting point for creating such probes due to the prevalence of both thiazole and boronic acid moieties in bioactive molecules.

Future directions in this area include:

Enzyme Inhibitors: Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases. The thiazole moiety can be further functionalized to enhance binding affinity and selectivity for specific enzymes, such as c-Met kinase. nih.gov

Bromodomain Binders: Phenylboronic acids have been used as fragments in the computational design of inhibitors for epigenetic targets like bromodomains (e.g., BRD9). mdpi.com The thiazole group can be elaborated to form specific interactions within the target protein's binding pocket, leading to potent and selective chemical probes. mdpi.com

Bioorthogonal Probes: The boronic acid group can participate in bioorthogonal reactions, allowing for the specific labeling of biomolecules in living systems. A probe based on this scaffold could be used to tag and visualize specific proteins or glycans within a cell.

Integration into New Materials and Supramolecular Systems

The ability of boronic acids to form reversible covalent bonds (boronate esters) and participate in strong hydrogen bonding makes them ideal building blocks for dynamic and self-healing materials. nih.gov The rigid, planar structure of the thiazole-phenyl group can impart desirable electronic and structural properties to these materials.

Emerging research areas include:

Coordination Polymers and MOFs: Thiazole-containing ligands are used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The introduction of a boronic acid group could allow for post-synthetic modification of the framework or create materials with dual functionality, such as catalytic activity and selective gas adsorption. mdpi.com

Injectable Hydrogels: Phenylboronic acid-modified polymers can form injectable, self-healing hydrogels through crosslinking with diol-containing polymers like oxidized dextran. nih.gov Incorporating the thiazole moiety could enhance the mechanical properties or introduce antimicrobial activity, making these hydrogels suitable for applications in tissue engineering and drug delivery. nih.gov

Covalent Organic Frameworks (COFs): Boronic acids are primary building blocks for COFs, which are crystalline porous polymers with ordered structures. nih.gov The use of this compound as a linker could lead to COFs with novel topologies and functions, such as enhanced charge transport or selective molecular recognition driven by the thiazole unit. nih.gov

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(1,3-Thiazol-2-yl)phenylboronic acid?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between a thiazole-substituted aryl halide and a boronic acid precursor. Key parameters include:

  • Solvent selection : A mix of THF and aqueous base (e.g., Na₂CO₃) ensures solubility and facilitates transmetallation .
  • Catalyst system : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand support improve coupling efficiency .
  • Temperature control : Reactions are often conducted at 80–100°C under inert gas to prevent boronic acid oxidation .
    Post-synthesis, purification via recrystallization or column chromatography is critical. Structural confirmation requires ¹H/¹³C NMR , ¹¹B NMR , and mass spectrometry to verify the boronic acid group and thiazole ring integrity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopic analysis :
    • ¹¹B NMR : A peak near δ 30 ppm confirms boronic acid presence .
    • IR spectroscopy : B-O stretching (~1340 cm⁻¹) and thiazole C=N absorption (~1650 cm⁻¹) validate functional groups .
  • Chromatography : HPLC with UV detection (λ = 260–280 nm) assesses purity (>95% typical for research-grade material) .
  • Melting point : Compare observed values (e.g., 245–250°C for trifluoromethyl analogs) to literature to detect impurities .

Advanced: How does the thiazole substituent influence reactivity in cross-coupling reactions compared to oxazole analogs?

Answer:
The thiazole ring’s sulfur atom introduces electron-withdrawing effects , enhancing the boronic acid’s electrophilicity. Key differences from oxazole analogs include:

  • Reaction kinetics : Thiazole-containing boronic acids exhibit faster coupling rates in Suzuki reactions due to improved electrophilicity .
  • Electronic effects : Thiazole’s lower π-electron density (vs. oxazole) reduces steric hindrance, favoring aryl-aryl bond formation .
    Comparative studies using Hammett σ constants or DFT calculations can quantify these effects .

Advanced: What methodologies are used to study its binding interactions with diol-containing biomolecules?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) between the boronic acid and vicinal diols (e.g., sugars) .
  • Surface Plasmon Resonance (SPR) : Quantifies association/dissociation rates in real-time under varying pH (optimal pH 7.4–8.5 for boronate-diol ester formation) .
  • Fluorescence quenching assays : Monitor interactions with fluorescently tagged diols (e.g., alizarin red S) .

Advanced: How can solubility limitations in aqueous buffers be addressed for biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤10% v/v) or ethanol to enhance solubility without denaturing proteins .
  • pH adjustment : Increase pH to 8–9 to deprotonate the boronic acid, improving aqueous solubility .
  • Micellar systems : Incorporate surfactants (e.g., Tween-20) for cell-based studies .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Protodeboronation : Occurs under acidic conditions. Mitigation: Use buffered solutions (pH ~7) and avoid strong acids .
  • Thiazole ring oxidation : Prevented by conducting reactions under nitrogen/argon and avoiding strong oxidants .
  • Homocoupling : Minimized by optimizing catalyst loading (≤5 mol% Pd) and ensuring stoichiometric control .

Advanced: How do electronic effects of substituents on the phenyl ring impact boronic acid reactivity?

Answer:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂): Increase Lewis acidity of boron, enhancing reactivity in Suzuki couplings .
  • Electron-donating groups (e.g., -OMe): Reduce reactivity but improve stability against protodeboronation .
    Methodology : Perform Hammett linear free-energy relationships (LFER) using para-substituted analogs to quantify electronic effects .

Advanced: What role does this compound play in multi-component reactions for heterocycle synthesis?

Answer:
It serves as an aryl donor in:

  • Suzuki-Miyaura reactions : Couples with heteroaryl halides to form biheterocyclic systems (e.g., thiazole-pyridine hybrids) .
  • Cycloadditions : Participates in [3+2] cycloadditions with azides or nitriles under catalytic conditions .
    Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and microwave-assisted heating to reduce reaction times .

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